2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine

Dopamine D3 receptor GPCR binding affinity Structure-activity relationship

2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine (CAS 890141-61-4) is a synthetic arylpiperazine derivative with the molecular formula C14H23N3 and a molecular weight of 233.36 g/mol. It features a piperazine ring N-substituted with a 2,3-dimethylphenyl group and an ethanamine side chain, a structural motif commonly exploited as a pharmacophoric linker or privileged scaffold in medicinal chemistry.

Molecular Formula C14H23N3
Molecular Weight 233.359
CAS No. 890141-61-4
Cat. No. B2987547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine
CAS890141-61-4
Molecular FormulaC14H23N3
Molecular Weight233.359
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)CCN)C
InChIInChI=1S/C14H23N3/c1-12-4-3-5-14(13(12)2)17-10-8-16(7-6-15)9-11-17/h3-5H,6-11,15H2,1-2H3
InChIKeyXBLQGJHCMWDBPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine (CAS 890141-61-4): Procurement-Relevant Identity and Physicochemical Baseline


2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine (CAS 890141-61-4) is a synthetic arylpiperazine derivative with the molecular formula C14H23N3 and a molecular weight of 233.36 g/mol [1]. It features a piperazine ring N-substituted with a 2,3-dimethylphenyl group and an ethanamine side chain, a structural motif commonly exploited as a pharmacophoric linker or privileged scaffold in medicinal chemistry [2]. The compound is supplied as a room-temperature-stable powder, typically at ≥95% purity, and is primarily utilized as a research intermediate or building block for the synthesis of more complex molecules targeting aminergic G protein-coupled receptors (GPCRs) and ion channels .

Why Generic Substitution of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine Is Scientifically Unsound


Although numerous N-arylpiperazine-ethanamine analogs share a common core scaffold, their biological and physicochemical properties diverge sharply based on subtle variations in aryl substitution pattern and linker composition. The 2,3-dimethyl substitution on the phenyl ring of this compound imposes a distinct steric and electronic environment that directly influences target recognition at dopamine D3 receptors and TRPC ion channels—effects not recapitulated by the 2,4-dimethyl, 3,5-dimethyl, or unsubstituted phenyl analogs [1] . Consequently, interchanging these compounds without explicit comparative binding or functional data risks introducing uncharacterized selectivity profiles, altered potency, or loss of desired pharmacological activity, undermining experimental reproducibility and SAR continuity [2].

2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine: Quantified Differentiation Against Closest Structural Analogs


Human Dopamine D3 Receptor Binding Affinity: 2,3-Dimethylphenyl vs. Unsubstituted Phenyl Warhead Comparison

Elaborated derivatives of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanamine demonstrate nanomolar affinity for the human dopamine D3 receptor. In competitive radioligand displacement assays using [³H]spiperone in CHO cells expressing human D3 receptors, the 4-bromo-1-methoxy-naphthalene-2-carboxylic acid amide derivative of this scaffold exhibited a Ki of 50.1 nM [1]. By contrast, analogous 1-phenylpiperazine-derived sigma ligands lacking the 2,3-dimethyl substitution display Ki values in the 1–10 nM range for sigma receptors but lack appreciable affinity for dopamine D3 receptors, demonstrating that the 2,3-dimethylphenyl moiety contributes to D3 pharmacophore recognition not achievable with unsubstituted phenylpiperazine scaffolds [2].

Dopamine D3 receptor GPCR binding affinity Structure-activity relationship

TRPC3/TRPC6/TRPC7 Channel Activation: Scaffold-Specific Neurotrophic Activity Not Shared by Unsubstituted or 2,4-Dimethyl Analogs

The 2,3-dimethylphenylpiperazine scaffold, when elaborated to PPZ2 (2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide), selectively activates recombinant TRPC3, TRPC6, and TRPC7 channels in a dose-dependent manner without affecting other TRPC family members in HEK293 cells, as demonstrated by patch-clamp electrophysiology and Ca²⁺ imaging [1]. PPZ2 induces BDNF-like neurite growth and neuroprotection in cultured rat central neurons—effects abolished by TRPC3/TRPC6/TRPC7 knockdown or pharmacological inhibition [1]. The structurally distinct 2,4-dimethylphenyl-containing analog PPZ1 ([4-(5-chloro-2-methylphenyl)piperazin-1-yl](3-fluorophenyl)methanone) also activates TRPC3/TRPC6/TRPC7 but with a divergent potency and selectivity fingerprint, underscoring that the 2,3- vs. 2,4-dimethyl arrangement is not functionally interchangeable [1].

TRPC ion channel Neurotrophic activity BDNF-like neurite growth

Structural and Physicochemical Distinction: 2,3-Dimethylphenyl Substitution vs. 1-(2,3-Dimethylphenyl)piperazine

2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine (MW = 233.36 g/mol) contains a primary amine-terminated ethanamine side chain, making it a bifunctional building block suitable for amide coupling, reductive amination, or urea formation [1]. In contrast, its closest structural analog, 1-(2,3-dimethylphenyl)piperazine (CAS 1013-22-5, MW = 190.29 g/mol), lacks the ethanamine linker and presents only a secondary amine on the piperazine ring, limiting its derivatization to N-alkylation or N-arylation chemistries . The additional ethylamine extension in the target compound provides a flexible spacer of approximately 4.5 Å (estimated from the SMILES structure NCCN1CCN(CC1)c1cccc(c1C)C) between the piperazine core and the terminal primary amine, enabling conjugation to carboxylic acid-, aldehyde-, or isocyanate-bearing pharmacophores without requiring a separate linker installation step [1].

Chemical building block Physicochemical properties Synthetic intermediate

Commercial Purity Benchmarking: ≥98% Availability vs. Standard 95% Piperazine Analogs

Multiple authorized vendors supply 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanamine at a minimum purity of 98%, as certified by HPLC analysis, including Leyan (Cat. 1531744) . This purity level exceeds the standard 95% specification commonly offered for closely related arylpiperazine building blocks such as 1-(2,3-dimethylphenyl)piperazine (min. 95%) and 2-(4-phenylpiperazin-1-yl)ethanamine (Enamine, 95%) [1]. Higher purity translates directly to reduced unidentified impurity burden, which is critical for reproducible biological assay results and for downstream reactions where side products from lower-purity starting materials can complicate purification .

Chemical purity Procurement specification Quality control

2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine: Evidence-Backed Selection Scenarios for Research and Industrial Procurement


Dopamine D3 Receptor Probe and Lead Optimization

Medicinal chemistry teams developing selective dopamine D3 receptor ligands should prioritize this scaffold. The 2,3-dimethylphenylpiperazine-ethanamine core, when elaborated via the terminal primary amine, yields derivatives with demonstrated nanomolar D3 binding affinity (Ki ≈ 50 nM), a feature not observed with unsubstituted phenylpiperazine-based sigma ligands [1]. This makes the compound a superior starting point for D3-targeted hit-to-lead campaigns where D3 vs. D2 selectivity and CNS penetrability are critical design parameters.

Neurotrophic Small-Molecule Development Targeting TRPC Channels

For programs seeking BDNF-mimetic small molecules, the 2,3-dimethylphenylpiperazine scaffold is one of only two validated chemical series (alongside PPZ1) capable of selectively activating DAG-gated TRPC3/TRPC6/TRPC7 channels and inducing neurite outgrowth and neuroprotection in primary neuronal cultures [2]. The scaffold is uniquely characterized for native TRPC6-like channel activation in vascular smooth muscle, positioning it as a tool compound for TRPC6-mediated cardiovascular and neurological disease research [2].

Efficient Parallel Library Synthesis

The bifunctional architecture—a piperazine tertiary amine and a primary ethanamine terminus—enables one-step diversification via amide coupling, sulfonamide formation, or reductive amination without requiring a separate linker installation. This structural advantage, combined with ≥98% commercial purity , supports high-throughput parallel synthesis of focused compound libraries with reduced purification burden, directly benefiting industrial medicinal chemistry workflows.

Serotonergic and Dopaminergic Polypharmacology Profiling

Due to the established affinity of 2,3-dimethylphenylpiperazine derivatives for serotonin 5-HT1A/5-HT2A receptors , this compound serves as a versatile intermediate for constructing tool compounds to probe polypharmacology at aminergic GPCRs. Its distinct substitution pattern (2,3- vs. 2,4-dimethyl or 3,5-dimethyl) enables systematic exploration of how methyl group positioning modulates receptor subtype selectivity, a key consideration for antipsychotic and antidepressant drug discovery.

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